
4-Chloro-2-nitrophenyl hydrazine hydrochloride
Overview
Description
4-Chloro-2-nitrophenyl hydrazine hydrochloride is an organic compound with the molecular formula C6H7ClN3O2·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is aldehydes and ketones . The compound reacts with these targets to form oximes or hydrazones . In addition, it has been observed to react with prostaglandin H synthase (PGHS) Fe (III) under aerobic conditions .
Mode of Action
The compound interacts with its targets through a nucleophilic reaction. The nitrogen in the compound acts as a nucleophile, reacting with the partially positive carbon in aldehydes and ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . When reacting with PGHS Fe (III), it leads to a partial destruction of the heme and forms a new complex absorbing at 436 nm .
Biochemical Pathways
The compound affects the biochemical pathways involving aldehydes and ketones. The formation of oximes or hydrazones alters the concentration of these compounds in the system . The reaction with PGHS Fe (III) could potentially affect prostaglandin synthesis, given the role of this enzyme in the process .
Result of Action
The result of the compound’s action is the formation of oximes or hydrazones when reacting with aldehydes and ketones . These products may precipitate out of solution, providing a potential diagnostic tool for the presence of these compounds . The reaction with PGHS Fe (III) results in a new complex absorbing at 436 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Chloro-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 4-chloro-2-aminophenyl hydrazine hydrochloride.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-Chloro-2-nitrophenyl hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays to detect the presence of aldehydes and ketones.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable colored compounds.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the chloro group.
2-Nitrophenylhydrazine: Similar but with the nitro group in a different position.
4-Chloro-2-aminophenyl hydrazine: The reduced form of 4-Chloro-2-nitrophenyl hydrazine hydrochloride.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBZAYPJSLJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)
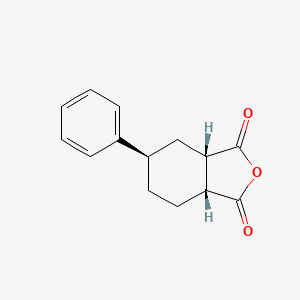
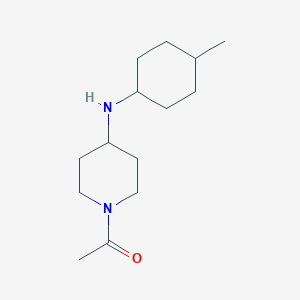
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)

![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/new.no-structure.jpg)
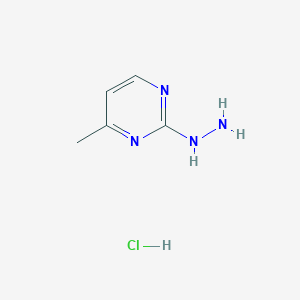

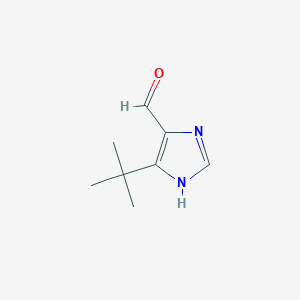
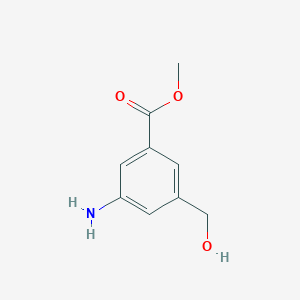
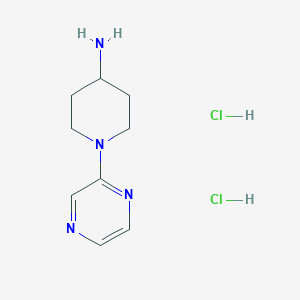
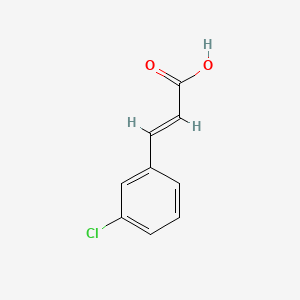
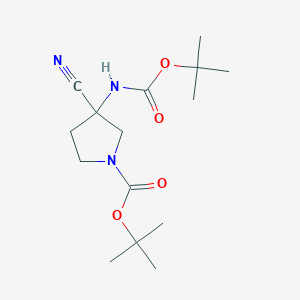
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
